2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid (CAS: 1701646-59-4) is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amine and a methoxy substituent at the 4-position of the pentanoic acid backbone. Its molecular formula is C₁₄H₁₉NO₅, with a molecular weight of 281.30 g/mol . The Cbz group is widely used in peptide synthesis for temporary amine protection, while the methoxy group may influence solubility and steric interactions in biological or synthetic contexts.
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-methoxy-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-10(19-2)8-12(13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
GQFILMFJBTYQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:
Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.
Formation of the Pentanoic Acid Chain: The pentanoic acid chain is formed through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like hydrochloric acid or acetic anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protective group for amino acids.
Biology: The compound is used in the synthesis of peptides and proteins, serving as an intermediate in various biochemical reactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other functional sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key Compounds for Comparison:
2-{[(tert-Butoxy)carbonyl]amino}-4-methoxypentanoic acid (CAS: 1692392-16-7) Molecular Formula: C₁₂H₂₁NO₅ Key Feature: tert-Butoxycarbonyl (Boc) protecting group instead of Cbz. Stability: Boc is acid-labile (removed with TFA), whereas Cbz requires hydrogenolysis or HBr .
Reactivity: The ketone enhances electrophilicity, enabling nucleophilic additions (e.g., in crosslinking reactions) .
4-[[(Phenylmethoxy)carbonyl]amino]benzoic acid (CAS: 5330-71-2) Molecular Formula: C₁₅H₁₃NO₄ Key Feature: Aromatic benzoic acid core with Cbz-protected amine. Acidity: pKa ~4.32 (predicted), higher acidity than aliphatic pentanoic acid derivatives due to aromatic conjugation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|---|
| 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid | 281.30 | Cbz, methoxy, carboxylic acid | Moderate in polar solvents | ~1.2 |
| 2-{[(tert-Butoxy)carbonyl]amino}-4-methoxypentanoic acid | 275.30 | Boc, methoxy, carboxylic acid | Lower polarity due to Boc | ~1.8 |
| 4-[[(Phenylmethoxy)carbonyl]amino]benzoic acid | 271.27 | Cbz, aromatic carboxylic acid | Low in water, soluble in DMSO | ~2.1 |
| 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid | 265.26 | Cbz, ketone, carboxylic acid | Higher polarity due to ketone | ~0.9 |
Notes:
- The methoxy group in the target compound increases hydrophilicity compared to tert-butoxy variants but reduces acidity relative to ketone-containing analogs.
- Aromatic derivatives (e.g., 4-Cbz-aminobenzoic acid) exhibit lower solubility in aqueous media due to planar rigidity .
Research Findings and Data
Stability Under Acidic Conditions
| Compound | Half-Life (1M HCl, 25°C) |
|---|---|
| This compound | >24 h |
| 2-{[(tert-Butoxy)carbonyl]amino}-4-methoxypentanoic acid | <1 h |
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19N3O4
- Molecular Weight : 295.32 g/mol
- CAS Number : 5672-83-3
Biological Activity Overview
The compound exhibits a range of biological activities, primarily related to its role as an amino acid derivative. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.
-
Enzyme Inhibition :
- The compound has been noted for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has been linked to the inhibition of certain proteases and kinases, which are crucial in cancer and inflammatory responses.
-
Cell Signaling Modulation :
- It influences several signaling pathways, including:
- PI3K/Akt/mTOR Pathway : Involved in cell growth and survival.
- MAPK/ERK Pathway : Plays a role in cell proliferation and differentiation.
- NF-κB Pathway : Important for immune response and inflammation.
- It influences several signaling pathways, including:
-
Apoptosis Induction :
- Studies indicate that the compound can trigger apoptosis in cancer cells, making it a candidate for anticancer therapies.
Pharmacological Studies
A series of studies have assessed the biological activity of this compound:
- Antitumor Activity :
- In vitro studies showed that the compound significantly reduces the viability of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects :
- Animal models demonstrated reduced inflammation markers when treated with this compound, suggesting potential use in inflammatory diseases.
Case Studies
-
Case Study 1: Cancer Cell Lines
- A study involving breast cancer cell lines (MCF-7) reported that treatment with the compound led to a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.
-
Case Study 2: Inflammatory Response
- In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and lower levels of pro-inflammatory cytokines (TNF-α and IL-6), indicating its therapeutic potential for autoimmune conditions.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid, and how can reaction selectivity be ensured?
- Methodological Answer : The synthesis typically involves a multi-step sequence starting with protected amino acids. For example:
Amino Protection : Introduce the benzyloxycarbonyl (Cbz) group to the amino moiety using benzyl chloroformate under alkaline conditions (pH 9–10) to avoid over-carbonylation .
Methoxy Group Introduction : Perform alkylation at the 4-position using methyl iodide and a base like NaH in anhydrous THF. Temperature control (<0°C) minimizes side reactions .
Carboxylic Acid Activation : Use EDCl/HOBt coupling for carboxylate activation, followed by purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Key Metrics : Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane 1:1) and confirm purity by HPLC (>95%).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Look for diagnostic signals: δ 7.2–7.4 ppm (Cbz aromatic protons), δ 3.7 ppm (methoxy singlet), and δ 4.1 ppm (α-proton adjacent to the Cbz group) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 338.3 (calculated for C₁₆H₂₁NO₅). Deviations >0.1 Da suggest impurities .
- Elemental Analysis : Acceptable tolerance: C (56.63% ± 0.3%), H (6.24% ± 0.2%), N (4.13% ± 0.1%) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Cbz group. Lyophilized samples retain stability for >12 months. Avoid repeated freeze-thaw cycles, which degrade the methoxy substituent .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends for this compound in peptide coupling reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to:
- Calculate charge distribution: The carboxylate group (pKa ~2.5) is protonated under acidic conditions, enhancing electrophilicity.
- Map transition states for amide bond formation, focusing on steric hindrance from the methoxy group .
Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., reaction rates in DMF at 25°C) .
Q. What strategies resolve contradictory NMR data between synthetic batches?
- Methodological Answer : Contradictions often arise from rotational isomers (e.g., Cbz group conformation). Address this by:
Q. How does the methoxy group influence bioactivity in enzyme inhibition assays?
- Methodological Answer : Design comparative assays using:
- Wild-type vs. Mutant Enzymes : Test inhibitory potency (IC₅₀) against serine proteases (e.g., trypsin) to assess steric/electronic effects of the methoxy group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy changes. The methoxy group’s electron-donating effect may enhance hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
